4-Methylbenzylzinc chloride

Overview

Description

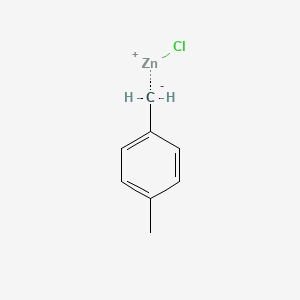

4-Methylbenzylzinc chloride is a chemical compound with the molecular formula C8H9ClZn . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of this compound is 206.00 . The linear formula of this compound is CH3C6H4CH2ZnCl .Physical And Chemical Properties Analysis

This compound has a density of 0.946 g/mL at 25 °C . It is stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Characterization

- Research has explored the synthesis and characterization of quaternary dialkyldiaralkylammonium chlorides, including 4-methylbenzyl variants, for potential use as phase-transfer catalysts and electrolytes due to their good thermal stability (Busi et al., 2006).

Analytical Chemistry Applications

- A study described a method for increasing the detection responses of estrogens in liquid chromatography-mass spectrometry, using derivatization agents such as 4-nitrobenzyl bromide, which could be related to 4-methylbenzylzinc chloride derivatives (Higashi et al., 2006).

Polymer Support Development

- Research on 4-vinylbenzyl chloride-based emulsions and polymer supports could have implications for the use of this compound in developing novel polymer materials (Štefanec & Krajnc, 2005).

Corrosion Inhibition

- A study investigated the effectiveness of 4-vinylbenzyl triphenyl phosphonium chloride in inhibiting corrosion of carbon steel, suggesting possible applications of similar compounds in corrosion prevention (Nahlé et al., 2008).

Nonlinear Optical Properties

- The synthesis and optical characterization of 4-methylbenzylammonium chloride hemihydrate have been explored, highlighting its potential application in nonlinear optics and photonics (Aarthi & Raja, 2019).

Membrane Technology

- Novel anion exchange membranes based on polymerizable imidazolium salts, including compounds like 4-vinylbenzyl chloride, have been developed for alkaline fuel cell applications, suggesting possible uses for related this compound derivatives (Li et al., 2011).

Environmental and Energy Applications

- Research on biomimetic sensors, which includes the detection of 4-methylbenzylidene camphor using iron phthalocyanine chloride, indicates potential environmental monitoring applications for similar compounds (Boni et al., 2010).

Adsorption and Water Treatment

- Studies on the synthesis and characterization of imidazole-bearing polymer-modified montmorillonite, involving compounds like 4-vinylbenzyl methylimidazolium chloride, point to potential applications in water treatment and environmental remediation (Zhang et al., 2020).

Photophysics and UV Protection

- Investigations into the photophysics of UV-B filters like 4-methylbenzylidene camphor reveal important insights into the effectiveness and safety of sunscreen ingredients, which could be relevant to similar chemicals (Fang et al., 2018).

Safety and Hazards

properties

IUPAC Name |

chlorozinc(1+);1-methanidyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Zn/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWUULKDXWVRPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399441 | |

| Record name | 4-Methylbenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312693-21-3 | |

| Record name | 4-Methylbenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

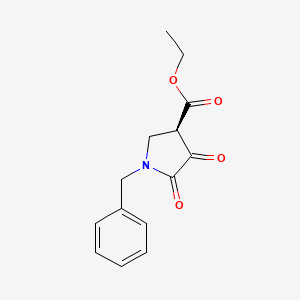

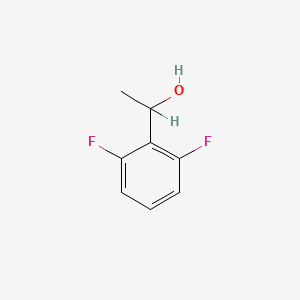

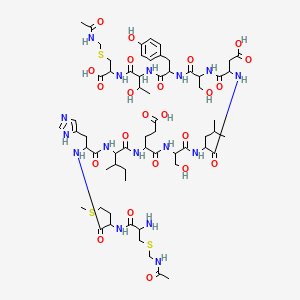

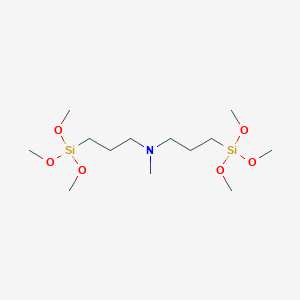

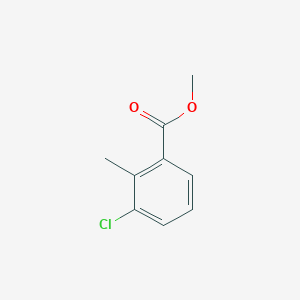

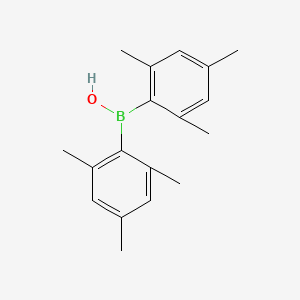

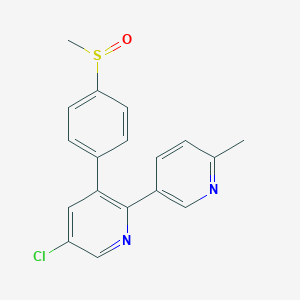

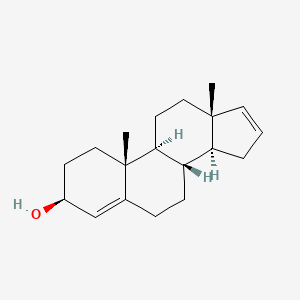

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)

![1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime]](/img/structure/B1588423.png)